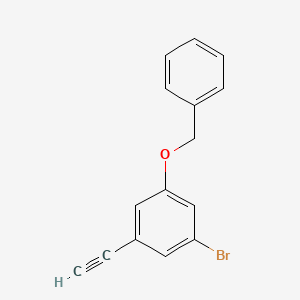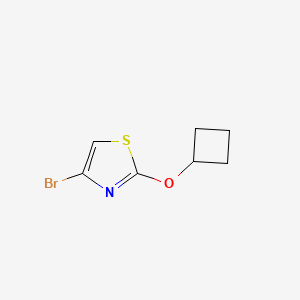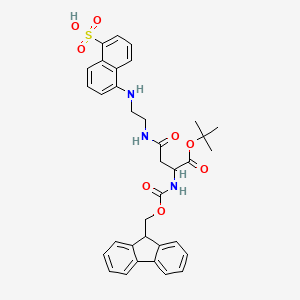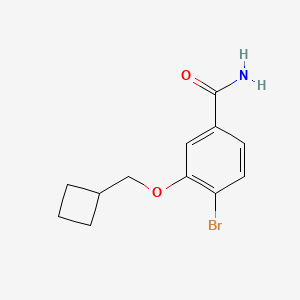
(5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic compound with a variety of functional groups, including acetamido, acetyloxy, hydroxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route might involve the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the acetamido group: This can be done by reacting the intermediate with acetic anhydride and an amine.
Acetylation of the hydroxy groups: This step involves the reaction of the intermediate with acetic anhydride to introduce the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a substituted oxane derivative.
Scientific Research Applications
Chemistry
In chemistry, (5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its multiple functional groups. It can also be used in the synthesis of biologically active molecules.
Medicine
In medicine, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its structural complexity allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its multiple functional groups allow for the design of materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to a specific biological response. The acetamido and hydroxy groups can form hydrogen bonds with target molecules, while the phenylmethoxy group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (5-Acetamido-3-hydroxy-4-methoxy-6-phenylmethoxyoxan-2-yl)methyl acetate
- (5-Acetamido-3-acetyloxy-4-hydroxy-6-methoxyoxan-2-yl)methyl acetate
- (5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl benzoate
Uniqueness
(5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate is unique due to the specific combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(5-acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(21)20-16-17(24)18(27-13(3)23)15(10-25-12(2)22)28-19(16)26-9-14-7-5-4-6-8-14/h4-8,15-19,24H,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKTXNYIHMBSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)



![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)
